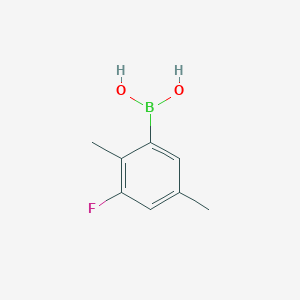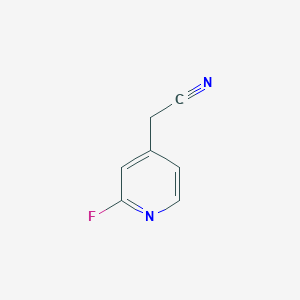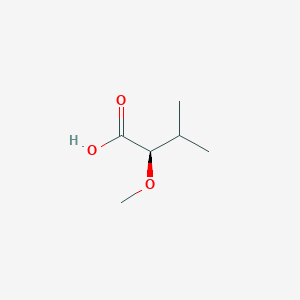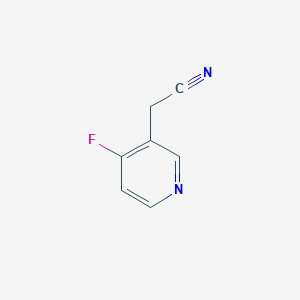
4-Fluoropyridine-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridine-3-acetonitrile is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a nitrile group at the 3-position of the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-3-acetonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-fluoropyridine with potassium cyanide (KCN) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Another method involves the electrochemical fluorination of pyridine derivatives. In this process, pyridine is subjected to electrochemical fluorination using a platinum anode in acetonitrile solutions containing triethylamine trihydrofluoride (Et3N·3HF) as the supporting electrolyte and fluorine source .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyridine-3-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or DMSO.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Scientific Research Applications
4-Fluoropyridine-3-acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-3-acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and selectivity for its target, leading to improved pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-acetonitrile
- 3-Fluoropyridine-4-acetonitrile
- 4-Chloropyridine-3-acetonitrile
Uniqueness
4-Fluoropyridine-3-acetonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-(4-fluoropyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-4-10-5-6(7)1-3-9/h2,4-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYKSUZMLLAQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,5R,6R)-3-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B8211365.png)
![N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211375.png)
![N-cyclohexylcyclohexanamine;(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8211381.png)
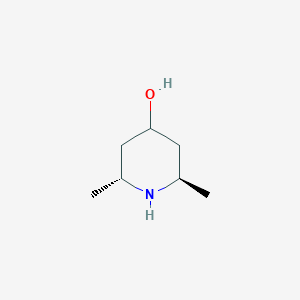
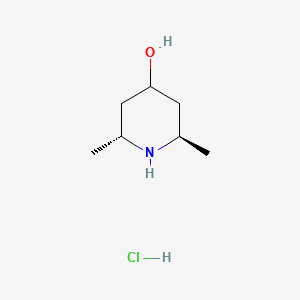
![benzyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate](/img/structure/B8211390.png)
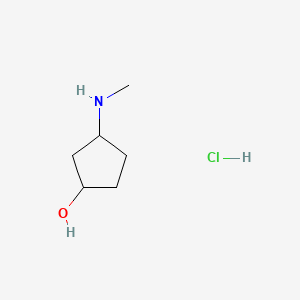


![Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B8211417.png)

